1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine

Description

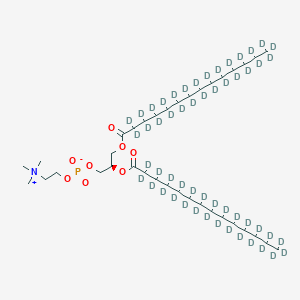

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (d54-DMPC) is a deuterated isotopologue of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a saturated phosphatidylcholine with two myristoyl (14:0) acyl chains. The "d54" designation indicates that all 54 hydrogen atoms on the myristoyl chains are replaced with deuterium, making it a perdeuterated lipid . This isotopic labeling is critical for advanced biophysical techniques such as neutron reflectivity (NR) and nuclear magnetic resonance (NMR), where deuterium substitution minimizes incoherent scattering or simplifies spectral interpretation by reducing proton-derived signals . d54-DMPC retains the zwitterionic phosphatidylcholine headgroup, ensuring compatibility with biological membrane models while enabling precise structural and dynamic studies of lipid bilayers .

Properties

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-RPLUSTTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677030 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-49-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the esterification of myristic acid with glycerol, followed by phosphorylation and choline addition. The reaction typically involves the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted using ethyl acetate and water, followed by purification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as crystallization and high-performance liquid chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Stability and Deuterium Exchange

Deuterium at the α-carbon (C2) of myristoyl chains undergoes dynamic exchange with protons in aqueous environments, forming a mixture of fully and partially deuterated species . This exchange impacts:

-

Membrane structural studies : Alters neutron scattering length density (SLD) in bilayer models .

-

FTIR spectroscopy : Reduces C–D stretching signal intensity at 2,100–2,300 cm⁻¹ over time .

Experimental Observation :

-

After 48 hours in H₂O at 25°C, ~12% of deuteriums at C2 are replaced by protons, quantified via ²H NMR .

Interactions in Model Membrane Systems

d54-DMPC forms stable bilayers for studying protein-lipid interactions. Notable findings include:

Bilayer Assembly on Modified Surfaces

-

Au(111) electrode with β-thioglucose SAM :

Small-Angle Neutron Scattering (SANS)

-

Bilayer thickness : 44 Å for d54-DMPC vs. 40 Å for non-deuterated DMPC in D₂O .

-

Membrane fusion with extracellular vesicles (EVs) :

Challenges in Deuterated Lipid Chemistry

Scientific Research Applications

Structural and Dynamic Studies of Membranes

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DMPC-d54 is extensively used in NMR spectroscopy to study the structural dynamics of lipid membranes. The deuterated nature of DMPC allows for enhanced resolution in NMR experiments, making it possible to investigate membrane fluidity and phase transitions. For example, Ghosh and Weliky (2020) utilized 2H NMR to demonstrate how DMPC-d54 interacts with viral fusion peptides, revealing insights into membrane fusion mechanisms at fusogenic pH levels .

Neutron Scattering:

The deuteration of DMPC-d54 enables its use in neutron scattering experiments, providing detailed information about lipid bilayer structures. Studies have shown that DMPC-d54 can be used to investigate lipid-protein interactions and the effects of various peptides on membrane organization .

Lipidomics and Metabolomics

DMPC-d54 plays a crucial role in lipidomics and metabolomics research. Its unique isotopic labeling allows for precise tracking of lipid metabolism within biological systems. Researchers have employed DMPC-d54 to analyze lipid turnover rates and the incorporation of fatty acids into membrane structures. This application is particularly relevant in studying metabolic disorders and the effects of dietary lipids on health .

Drug Delivery Systems

Nanoparticle Formulations:

The amphiphilic properties of DMPC-d54 make it suitable for formulating nanoparticles for drug delivery. Its ability to form stable lipid bilayers facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. Recent studies have explored the use of DMPC-d54-based liposomes for delivering anticancer drugs, highlighting improved therapeutic efficacy compared to traditional delivery methods .

Vaccine Development:

DMPC-d54 has also been investigated for its potential in vaccine formulations. Its compatibility with various antigens allows for the development of liposomal vaccines that can elicit robust immune responses. The incorporation of DMPC-d54 in vaccine delivery systems has shown promise in enhancing the stability and efficacy of immunizations against viral infections .

Biophysical Studies on Protein Interactions

Membrane Protein Research:

DMPC-d54 serves as an excellent model system for studying membrane proteins due to its well-defined structure and properties. Researchers have utilized DMPC-d54 to create model membranes that mimic biological environments for investigating protein folding, stability, and interactions with other biomolecules .

Case Study: Peptide-Induced Lipid Flip-Flop:

In a study by Nguyen et al. (2019), DMPC-d54 was used to observe peptide-induced lipid flip-flop phenomena in asymmetric liposomes through small-angle neutron scattering techniques. This research provided critical insights into how peptides can modulate membrane dynamics, which is essential for understanding cellular processes such as signaling and transport .

Mechanism of Action

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with membrane proteins and other lipids, modulating their function and behavior. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance and neutron scattering, providing insights into the molecular interactions and dynamics within the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated DMPC (1,2-Dimyristoyl-sn-glycero-3-phosphocholine)

- Structural Similarities : Both d54-DMPC and DMPC share identical headgroups and acyl chain lengths (C14:0).

- Key Differences: Deuteration: d54-DMPC’s perdeuterated chains (54 deuterium atoms) contrast with DMPC’s protonated chains. This substitution increases molecular mass slightly but significantly alters neutron scattering properties, enabling selective visualization in neutron reflectivity experiments . Phase Behavior: Deuterated lipids generally exhibit a marginally higher phase transition temperature ($Tm$) compared to protonated analogs due to isotopic effects.

- Applications : DMPC is widely used in liposome formation and membrane biophysics. d54-DMPC is specialized for neutron scattering , NMR studies of chain dynamics , and isotopic contrast in mixed lipid systems .

Other Saturated Phosphatidylcholines

*Estimated based on isotopic effects.

- Chain Length Dependence : Increasing acyl chain length (e.g., DPPC, DSPC) raises $T_m$ and bilayer rigidity. d54-DMPC’s shorter C14 chains enable studies of fluid-phase membranes at near-physiological temperatures .

Unsaturated Phosphatidylcholines

- POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): Contains one monounsaturated (C18:1) chain, lowering $T_m$ to ~−2°C. Unlike d54-DMPC, POPC’s unsaturated chain introduces kinks, enhancing membrane fluidity and curvature .

- DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) : Fully unsaturated (C18:1), with $T_m$ < 0°C. Used for highly fluid membranes, contrasting with d54-DMPC’s saturated, deuterated structure .

Anionic and Deuterated Analogs

- DMPS-d54 (1,2-dimyristoyl-d54-sn-glycero-3-phosphoserine) : Shares d54 labeling but has a serine headgroup, imparting a negative charge. Used to study cation-lipid interactions (e.g., Ca$^{2+}$ binding) in deuterated membranes .

- POPC-d31 : Partially deuterated (palmitoyl chain only), contrasting with d54-DMPC’s full deuteration. Enables chain-specific NMR analysis .

Biological Activity

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (d54-DMPC) is a deuterated phospholipid that has garnered attention in various fields of research due to its unique properties and biological activities. This compound is frequently utilized in studies related to lipid bilayers, drug delivery systems, and nanomaterial development. This article explores the biological activity of d54-DMPC, highlighting its mechanisms of action, biochemical properties, and applications in scientific research.

Overview of this compound

- Chemical Structure : d54-DMPC is a synthetic phospholipid where hydrogen atoms in the fatty acid chains are replaced with deuterium, enhancing its stability and allowing for precise tracking in experiments.

- CAS Number : 78415-49-3

- Applications : Commonly used in studies involving membrane dynamics, drug delivery, and biocompatible nanomaterials .

Target Interaction

d54-DMPC primarily interacts with cell membranes due to its structural similarity to natural phospholipids. This interaction facilitates various biological processes:

- Membrane Formation : d54-DMPC is crucial for forming lipid bilayers that are essential for cellular integrity and function.

- Cell Signaling : The compound influences cell signaling pathways by modulating membrane fluidity and protein interactions .

Cellular Effects

The biological effects of d54-DMPC on cells are multifaceted:

- Cell Adhesion : Studies have shown that d54-DMPC enhances the adhesion of nanoparticles to cell membranes, improving their distribution and uptake in cells .

- Antiproliferative Effects : It has demonstrated in vitro antiproliferative effects when used in conjunction with chemotherapeutic agents like carmofur .

Lipid Bilayer Dynamics

d54-DMPC plays a significant role in lipid bilayer studies:

- Fluidity and Permeability : The presence of deuterium alters the physical properties of lipid bilayers, affecting their fluidity and permeability .

- Nuclear Magnetic Resonance (NMR) : NMR studies have provided insights into the dynamic behavior of d54-DMPC within lipid membranes, revealing its influence on molecular motion and stability .

Drug Delivery Systems

d54-DMPC is increasingly utilized in developing lipid-based drug delivery systems:

- Liposome Formation : It serves as an effective emulsifier for creating liposomes that encapsulate bioactive compounds, enhancing their stability and bioavailability .

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances encapsulation efficiency and stability of liposomes. |

| Nanoparticle Coating | Improves adhesion and transport of nanoparticles across biological membranes. |

| Emulsification | Functions as an emulsifier for stabilizing oil-in-water emulsions. |

Case Studies

- Neurotherapy Applications : A study involving superparamagnetic iron oxide nanoparticles (SPIONs) modified with d54-DMPC showed improved transport within rat brain tissues. The modified nanoparticles were effectively distributed along neuronal pathways, indicating potential applications in neurotherapeutics .

- Emulsifying Performance : Research demonstrated that high-purity d54-DMPC can be produced economically and evaluated for its emulsifying performance in food science applications. This study highlighted its potential use as a stabilizer in food formulations .

Q & A

Basic Research Questions

Q. How is 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine synthesized and characterized for research use?

- Methodological Answer : The deuterated lipid is synthesized by replacing hydrogen atoms with deuterium on the myristoyl (C14:0) chains. Key steps include esterification of sn-glycero-3-phosphocholine with deuterated myristic acid (d54) under controlled conditions. Characterization involves gas chromatography (GC) for fatty acid composition verification and high-performance liquid chromatography (HPLC) to confirm purity (>98%). Isotopic enrichment (98 atom% D) is validated via mass spectrometry .

Q. What are the recommended protocols for preparing lipid bilayers using this compound?

- Methodological Answer : Lipid films are prepared by dissolving the compound in a 1:3 methanol:chloroform mixture, followed by solvent evaporation under nitrogen. Residual solvents are removed under vacuum for ≥1 hour. Hydration with buffers (e.g., 50 mM Tris, pH 8.0) at temperatures above the lipid’s phase transition (Tm ≈ 23°C for non-deuterated DMPC) ensures bilayer formation. Sonication or extrusion is used to generate unilamellar vesicles .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at −20°C in sealed, inert containers to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles. For experimental use, prepare aliquots under argon or nitrogen to minimize air exposure. Stability is confirmed via thin-layer chromatography (TLC) to detect degradation products like lyso-phosphatidylcholine .

Advanced Research Questions

Q. How does deuteration of the myristoyl chains in this compound enhance neutron scattering studies of membrane structure?

- Methodological Answer : Deuterated lipids reduce incoherent scattering from hydrogen, improving signal-to-noise ratios in neutron diffraction and small-angle neutron scattering (SANS). This allows precise determination of lipid headgroup orientation and acyl chain packing in bilayers. Contrast-matching experiments with D2O further resolve interfacial water distribution .

Q. What methodological considerations are critical when analyzing phase behavior discrepancies between deuterated and protiated forms of DMPC?

- Methodological Answer : Deuteration slightly increases the phase transition temperature (Tm) due to stronger C-D vs. C-H bonds. Differential scanning calorimetry (DSC) should be performed at controlled heating rates (e.g., 1°C/min) to compare Tm shifts. Molecular dynamics simulations can reconcile experimental data with theoretical models of chain ordering .

Q. What advanced techniques are used to study antimicrobial peptide interactions with this compound-enriched membranes?

- Methodological Answer : Neutron reflectometry and solid-state NMR are employed to quantify peptide insertion depth and lipid flip-flop dynamics. Deuterated lipids enable selective isotopic labeling to distinguish lipid and peptide contributions in mixed systems. Fluorescence correlation spectroscopy (FCS) measures membrane fluidity changes induced by peptide binding .

Q. How can researchers optimize liposomal formulations using this compound for targeted drug delivery?

- Methodological Answer : Microfluidic coating techniques enable charge-converting lipid nanoparticles by incorporating pH-sensitive polymers. Passive encapsulation efficiency is improved using a transmembrane pH gradient (e.g., ammonium sulfate). Dynamic light scattering (DLS) and cryo-EM validate size distribution and lamellarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.